molecular formula C10H7NO4S B2509949 3-(Furan-3-amido)thiophene-2-carboxylic acid CAS No. 926257-61-6

3-(Furan-3-amido)thiophene-2-carboxylic acid

Cat. No.: B2509949
CAS No.: 926257-61-6
M. Wt: 237.23
InChI Key: DFKFSJXQAJKLPN-UHFFFAOYSA-N
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Description

3-(Furan-3-amido)thiophene-2-carboxylic acid is a novel synthetic heterocyclic compound designed for biochemical research, particularly in the field of cellular oxygen-sensing pathways. This chemical features a molecular framework incorporating both furan and thiophene rings, a structural motif found in other investigated small-molecule inhibitors . Its primary research value is its potential to act as an inhibitor of Factor Inhibiting Hypoxia-inducible factor-1 (FIH-1) . FIH-1 is an oxygen-sensing enzyme that regulates the activity of Hypoxia-Inducible Factor (HIF), a master transcription factor responsible for cellular adaptation to low oxygen (hypoxia) . By potentially inhibiting FIH-1, this compound may stabilize the HIF-1α subunit and enhance the expression of genes involved in adaptive processes such as angiogenesis, erythropoiesis, and glucose metabolism . The design of this reagent is based on antagonists of the 2-oxoglutarate (2OG) cofactor, which compete for binding at the active site of FIH-1, an enzyme that requires iron (Fe²⁺) and 2OG for its activity . Researchers can utilize this compound as a chemical probe to elucidate the specific roles of FIH-1 inhibition, distinct from PHD inhibition, in HIF-mediated transcription and its downstream effects in various disease models, including cancer, ischemia, and metabolic disorders . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. WARNING: This product is not for human or veterinary use.

Properties

IUPAC Name

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKFSJXQAJKLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(Furan-3-amido)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Furan-3-amido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α). This activation can induce the expression of genes involved in the cellular response to hypoxia .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight Melting Point (°C) Key Features Reference
This compound Furan-3-amido at position 3 Not reported Not available Electron-rich amido group; discontinued
3-(4-Carboxy-2-hydroxy-phenylsulfamoyl)-thiophene-2-carboxylic acid Sulfamoyl group at position 3 ~363.34 240–242 High melting point; polar functional groups
3-(Trifluoromethyl)thiophene-2-carboxylic acid Trifluoromethyl at position 3 196.14 Not reported Strong electron-withdrawing group; increased acidity
3-((4-Chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid Sulfonamide at position 3 ~316.77 210–213 Chlorophenyl enhances lipophilicity
5-(4-Chlorophenyl)-3-(pyrrolopyrimidine)-thiophene-2-carboxylic acid Chlorophenyl and pyrrolopyrimidine at positions 5 and 3 ~437.89 Not reported Extended conjugation; anticancer activity

Key Observations:

  • Substituent Effects : The furan amido group in the target compound is less polar than sulfonamides (e.g., compound in ) but more electron-rich than trifluoromethyl groups (). This may influence hydrogen bonding and solubility.
  • Melting Points : Sulfonamide derivatives (e.g., 240–242°C in ) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas trifluoromethyl-substituted analogs likely have lower melting points.
  • Acidity : The carboxylic acid group at position 2 is common across all compounds. Trifluoromethyl substitution () increases acidity (lower pKa) compared to the furan amido group.

Biological Activity

3-(Furan-3-amido)thiophene-2-carboxylic acid is a compound of growing interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

  • Chemical Name : this compound
  • CAS Number : 926257-61-6
  • Molecular Formula : C₉H₇N₁O₃S

Antimicrobial Activity

Several studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was found to inhibit cell proliferation in several cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from low micromolar concentrations.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Apoptosis induction
MCF-74.8Cell cycle arrest

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound demonstrated an IC50 value of approximately 29.2 µM against COX enzymes, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Apoptosis Induction : It activates caspases and other proteins associated with programmed cell death.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Case Studies

  • Anticancer Efficacy : In a study evaluating the effects of thiophene derivatives on cancer cells, this compound was shown to significantly reduce tumor growth in murine models when administered at tolerable doses .
  • Inflammation Reduction : Another case study demonstrated that the compound reduced paw edema in rat models induced by carrageenan, showcasing its potential for treating inflammatory conditions .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action of this compound. Potential areas for exploration include:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structure-Activity Relationship Studies : Identifying modifications that enhance potency and selectivity.
  • Combination Therapies : Investigating synergistic effects with existing anticancer or anti-inflammatory drugs.

Q & A

Basic: What are the recommended synthetic routes for 3-(Furan-3-amido)thiophene-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves two key steps:

  • Urea Linkage Formation : React thiophene-2-amine with an isocyanate derivative to form a thiophen-2-yl urea intermediate.
  • Carboxamide Coupling : Couple the intermediate with furan-3-carboxylic acid using activating agents (e.g., EDC/HOBt) under anhydrous conditions .
    Critical Considerations :
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Purify the final product using reverse-phase HPLC (methanol/water gradients) to remove unreacted reagents .

Basic: Which analytical techniques are essential for confirming purity and structural identity?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and methanol/water mobile phases to assess purity >95% .
    • Elemental Analysis : Verify elemental composition (C, H, N, S) to confirm stoichiometry .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm backbone connectivity (e.g., thiophene C-H δ ~7.5 ppm, furan protons δ ~6.5–7.0 ppm) .
    • FT-IR : Identify characteristic bands (amide C=O ~1650 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amide bond .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) and bases, which degrade the thiophene ring .

Advanced: How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer:

  • Tools : Use PubChem/ChEMBL for molecular descriptors (logP, polar surface area) to predict absorption and bioavailability .
  • ADME Prediction :
    • logP : Estimate via ChemAxon or SwissADME; values >3 suggest high lipid membrane permeability.
    • Metabolic Sites : Identify vulnerable positions (e.g., amide bonds) using MetaSite software .
  • Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests) .

Advanced: How should researchers address contradictions in reported stability data?

Methodological Answer:

  • Controlled Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) to assess degradation under stress conditions .
  • Hazardous Byproducts : Monitor decomposition via GC-MS for sulfur oxides (m/z 64, 80) and CO/CO₂ .
  • Documentation : Compare results with literature (e.g., thermal gravimetric analysis for melting points) to resolve discrepancies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for amide coupling efficiency under reflux (e.g., THF, 80°C) .
  • Solvent Optimization : Use DMF for solubility vs. dichloromethane for easier purification .
  • Scale-Up Adjustments :
    • Maintain inert atmospheres (N₂/Ar) to prevent oxidation during urea formation.
    • Implement continuous-flow reactors for exothermic steps to improve control .

Advanced: How can researchers validate compound identity without supplier-provided analytical data?

Methodological Answer:

  • Multi-Technique Approach :
    • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
    • 2D NMR : Use HSQC/HMBC to map heteronuclear correlations (e.g., amide NH to thiophene C-2) .
  • Reference Standards : Synthesize or procure a known derivative (e.g., methyl ester) for comparative spectroscopy .

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